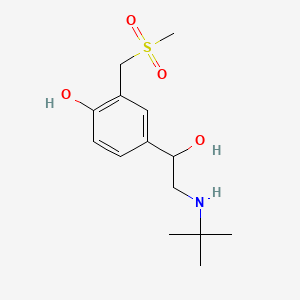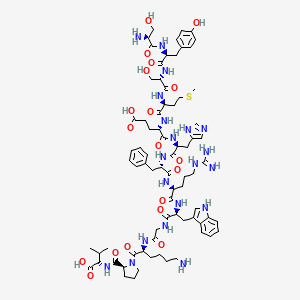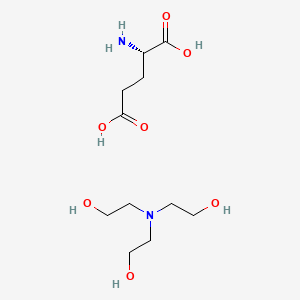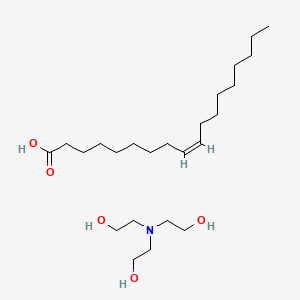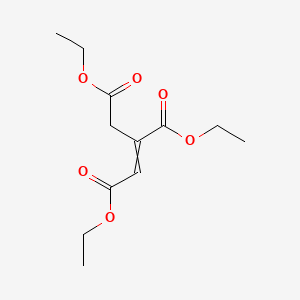
t-Boc-N-Amido-PEG7-Amin
Übersicht
Beschreibung
t-boc-N-amido-PEG7-Amine is a polyethylene glycol (PEG) derivative that contains an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which increases solubility in aqueous media . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Wissenschaftliche Forschungsanwendungen
t-boc-N-amido-PEG7-Amine has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the preparation of biotinylated spacers for glucose-transporter probes.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates.
Industry: Applied in the production of PEGylated compounds for various industrial processes.
Wirkmechanismus
Target of Action
t-boc-N-amido-PEG7-Amine, also known as Boc-NH-PEG7-NH2, is a polyethylene glycol (PEG) derivative . It is primarily used as a reagent in the preparation of biotinylated spacers present in glucose-transporter probes . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group of the compound can react .
Mode of Action
The compound contains an amino group and a Boc-protected amino group . The amino group is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
It is known that the compound is used in the synthesis of biotinylated spacers present in glucose-transporter probes . Therefore, it can be inferred that the compound plays a role in the biochemical pathways related to glucose transport.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of t-boc-N-amido-PEG7-Amine is the formation of biotinylated spacers in glucose-transporter probes . These spacers play a crucial role in the function of the probes, enabling the detection and study of glucose transport.
Action Environment
The action of t-boc-N-amido-PEG7-Amine is influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Biochemische Analyse
Biochemical Properties
The amino group of t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . This allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which t-boc-N-amido-PEG7-Amine is used.
Cellular Effects
Its ability to increase solubility in aqueous media suggests that it may influence cell function by facilitating the transport and distribution of other biomolecules.
Molecular Mechanism
It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Transport and Distribution
Its hydrophilic PEG spacer may facilitate its transport and distribution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-boc-N-amido-PEG7-Amine typically involves the reaction of a PEG derivative with an amino group and a Boc-protected amino group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and mild acidic conditions for deprotection. The general synthetic route can be summarized as follows:
PEGylation: The PEG chain is functionalized with an amino group.
Boc Protection: The amino group is protected with a Boc group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of t-boc-N-amido-PEG7-Amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG derivatives are reacted with Boc-protected amino groups.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
t-boc-N-amido-PEG7-Amine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine.
Amide Bond Formation: The amino group can react with carboxylic acids and activated esters to form amide bonds.
Reductive Amination: The amino group can react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form C-N bonds.
Common Reagents and Conditions
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used.
Amide Bond Formation: Carboxylic acids, activated esters, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) are used.
Reductive Amination: Reducing agents such as sodium cyanoborohydride are employed.
Major Products Formed
Free Amine: Formed after Boc deprotection.
Amides: Formed through reactions with carboxylic acids and activated esters.
Secondary Amines: Formed through reductive amination with carbonyl compounds.
Vergleich Mit ähnlichen Verbindungen
t-boc-N-amido-PEG7-Amine can be compared with other similar compounds such as:
t-boc-N-amido-PEG3-Amine: A shorter PEG linker with similar properties but reduced solubility due to the shorter PEG chain.
t-boc-N-amido-PEG2-CH2CO2H: A PEG linker with a carboxyl group at one end and a Boc-protected amine at the other, used for crosslinking applications.
Uniqueness
t-boc-N-amido-PEG7-Amine is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in various applications. The presence of both an amino group and a Boc-protected amino group allows for versatile chemical modifications and conjugations .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44N2O9/c1-21(2,3)32-20(24)23-5-7-26-9-11-28-13-15-30-17-19-31-18-16-29-14-12-27-10-8-25-6-4-22/h4-19,22H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIMIYPOESODPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90410538 | |
| Record name | Boc-PEG-amine (n=7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90410538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206265-98-7 | |
| Record name | Boc-PEG-amine (n=7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90410538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


